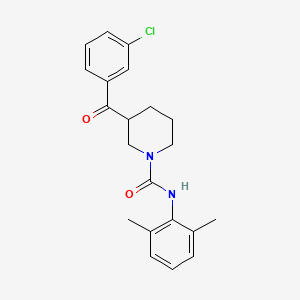
3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide, also known as CEP-1347, is a synthetic compound that has shown potential in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It is a small molecule that can penetrate the blood-brain barrier and inhibit the activity of a protein called c-Jun N-terminal kinase (JNK), which is involved in neuronal cell death.
作用机制
3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide works by inhibiting the activity of JNK, a protein kinase that is involved in the regulation of cell death. JNK is activated in response to various stressors, including oxidative stress and inflammation, and can lead to neuronal cell death. By inhibiting JNK, this compound can protect neurons from cell death and promote neuronal survival.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in neurodegenerative diseases. This compound has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival.
实验室实验的优点和局限性
3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and the blood-brain barrier. It has also been extensively studied in preclinical and clinical trials, with a well-established safety profile. However, there are also limitations to using this compound in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels in the body. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide. One area of focus is on optimizing its pharmacokinetics to improve its efficacy and reduce its side effects. Another area of focus is on understanding its mechanism of action in more detail, which could lead to the development of more targeted therapies for neurodegenerative diseases. Additionally, there is interest in exploring the potential of this compound in other neurological conditions, such as stroke and traumatic brain injury.
合成方法
The synthesis of 3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide involves several steps, starting with the reaction of 3-chlorobenzoyl chloride with 2,6-dimethylaniline to form 3-chloro-N-(2,6-dimethylphenyl)benzamide. This intermediate is then reacted with piperidine-1-carboxylic acid to form the final product, this compound.
科学研究应用
3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide has been extensively studied in preclinical and clinical trials for its potential use in treating neurodegenerative diseases. In animal models of Parkinson's disease, this compound has been shown to protect dopaminergic neurons from cell death and improve motor function. In Alzheimer's disease models, this compound has been shown to reduce amyloid beta accumulation and improve cognitive function.
属性
IUPAC Name |
3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-14-6-3-7-15(2)19(14)23-21(26)24-11-5-9-17(13-24)20(25)16-8-4-10-18(22)12-16/h3-4,6-8,10,12,17H,5,9,11,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVHDHFKAXDTJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N2CCCC(C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

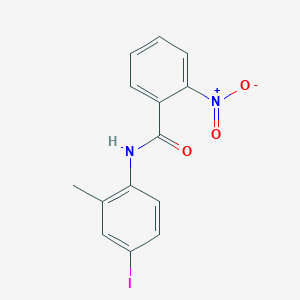
![5-{[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2,4-dimethylpyrimidine](/img/structure/B6056265.png)
![1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B6056281.png)
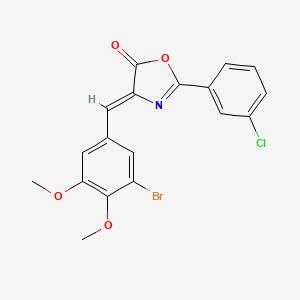
![1-(2-methoxyphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B6056295.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-butenoyl)-3-piperidinyl]piperazine](/img/structure/B6056301.png)
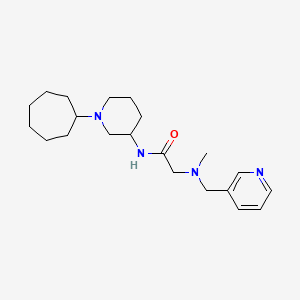
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide](/img/structure/B6056310.png)
![2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B6056314.png)
![2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6056323.png)
![4-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6056330.png)
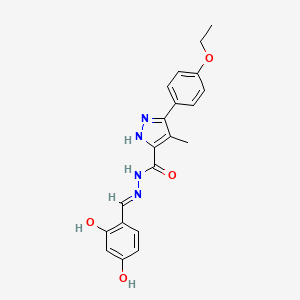
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6056363.png)